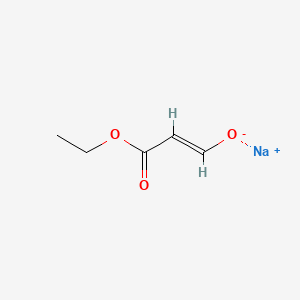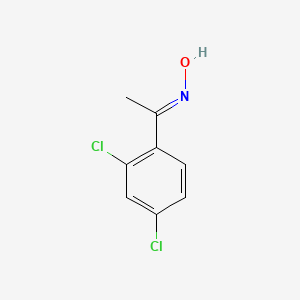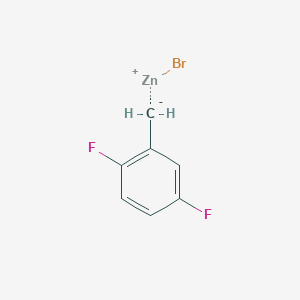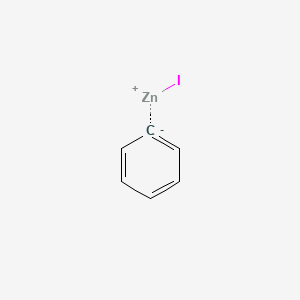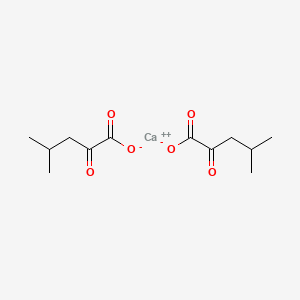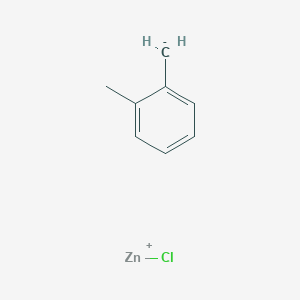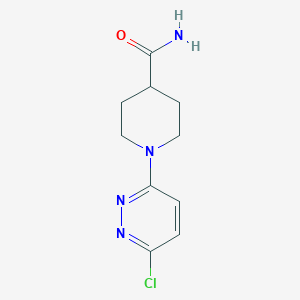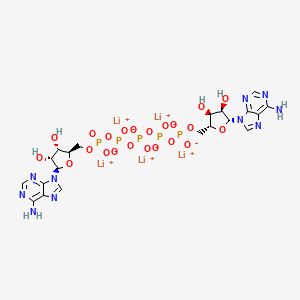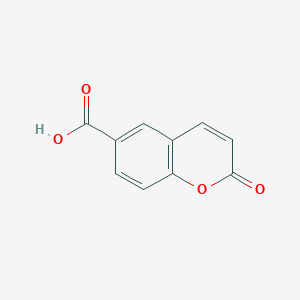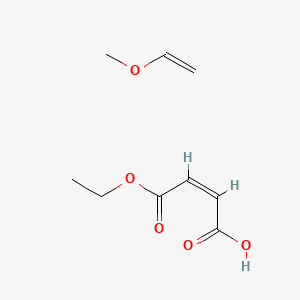
3-Morpholin-4-ylbenzonitrile
Overview
Description
3-Morpholin-4-ylbenzonitrile is a chemical compound with the molecular formula C11H12N2O . It has an average mass of 188.226 Da and a monoisotopic mass of 188.094955 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a morpholine ring attached to a benzonitrile group . The morpholine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .Physical And Chemical Properties Analysis
This compound has a molecular formula of C11H12N2O and an average mass of 188.226 Da . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Discovery and Kinase Inhibition
Morpholines are privileged pharmacophores in the inhibition of PI3K and PIKKs, critical enzymes in the PI3K-AKT-mTOR pathway, which is pivotal for cell growth, proliferation, and survival. The ability of morpholine derivatives to form key hydrogen bonding interactions makes them invaluable in the design of selective kinase inhibitors. For instance, the discovery of potent non-nitrogen containing morpholine isosteres has led to the development of selective dual inhibitors of mTORC1 and mTORC2, indicating the morpholine ring's crucial role in medicinal chemistry for targeted cancer therapies (Hobbs et al., 2019).
Antitumor Activity
Morpholine derivatives have demonstrated distinct antitumor activities. For example, the synthesis and evaluation of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide revealed significant inhibitory capacity against the proliferation of cancer cell lines, showcasing the therapeutic potential of morpholine-containing compounds in oncology (Ji et al., 2018).
Chemical Sensors
Morpholine derivatives have also been applied in the development of chemical sensors. Novel chemosensors based on morpholine for the selective identification of highly toxic Pd2+ ions illustrate the compound's versatility beyond pharmacology. These sensors offer low detection limits and the ability to observe fluorescence changes with the naked eye under UV light, marking their significance in environmental monitoring and safety (Shally et al., 2020).
Antibiotic Activity Modulation
The modulation of antibiotic activity against multidrug-resistant strains by morpholine derivatives is another key area of research. Compounds like 4-(Phenylsulfonyl) morpholine have been studied for their antimicrobial properties and their ability to enhance the efficacy of existing antibiotics, thereby contributing to the fight against antibiotic resistance (Oliveira et al., 2015).
Safety and Hazards
properties
IUPAC Name |
3-morpholin-4-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-9-10-2-1-3-11(8-10)13-4-6-14-7-5-13/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRDPCPTEDSJHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427629 | |
| Record name | 3-morpholin-4-ylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
204078-31-9 | |
| Record name | 3-morpholin-4-ylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


